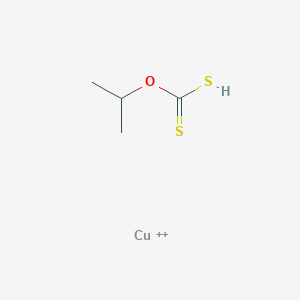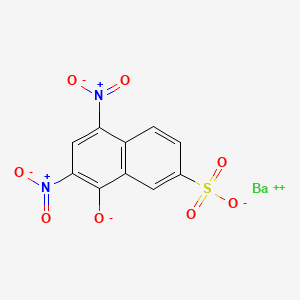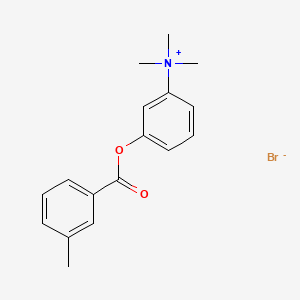
3-(m-Toluoyloxy)phenyltrimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(m-Toluoyloxy)phenyltrimethylammonium bromide is a quaternary ammonium compound with the molecular formula C9H14Br3N-2. It is known for its applications in various fields, including organic chemistry, medicinal chemistry, and industrial processes. This compound is characterized by its crystalline powder form and orange color .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Toluoyloxy)phenyltrimethylammonium bromide typically involves the reaction of phenyltrimethylammonium bromide with m-toluoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 2-8°C to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization and other purification techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
3-(m-Toluoyloxy)phenyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-(m-Toluoyloxy)phenyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Wirkmechanismus
The mechanism of action of 3-(m-Toluoyloxy)phenyltrimethylammonium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. The specific pathways and molecular targets depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyltrimethylammonium bromide
- Trimethylphenylammonium tribromide
- N,N,N-Trimethylanilinium tribromide
Uniqueness
3-(m-Toluoyloxy)phenyltrimethylammonium bromide stands out due to its unique structural features and specific applications. Its m-toluoyloxy group imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
63870-00-8 |
|---|---|
Molekularformel |
C17H20BrNO2 |
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
trimethyl-[3-(3-methylbenzoyl)oxyphenyl]azanium;bromide |
InChI |
InChI=1S/C17H20NO2.BrH/c1-13-7-5-8-14(11-13)17(19)20-16-10-6-9-15(12-16)18(2,3)4;/h5-12H,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NSHIECYVKDXKIR-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


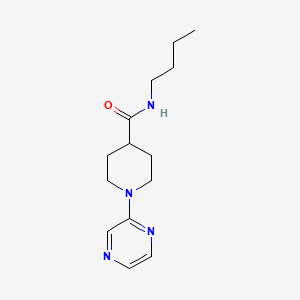
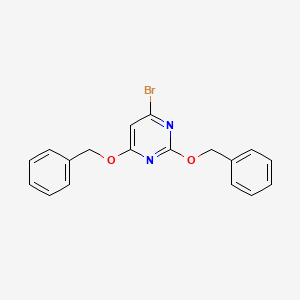
![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
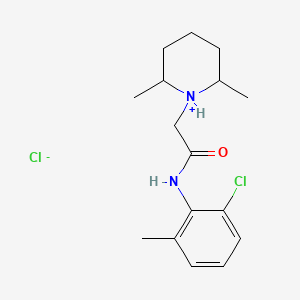
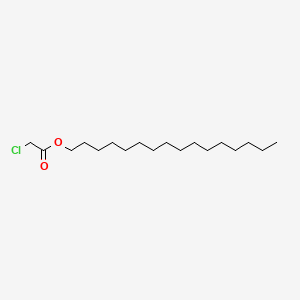
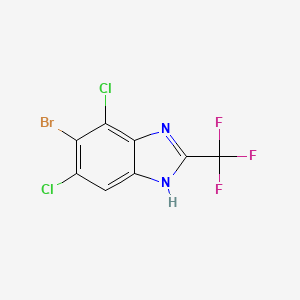
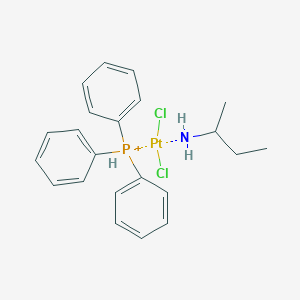
![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)
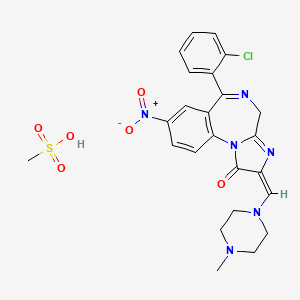
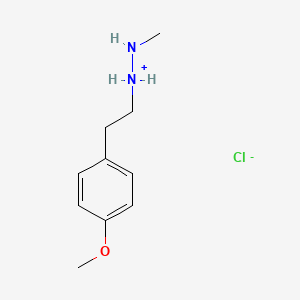
methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)
